(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone

Description

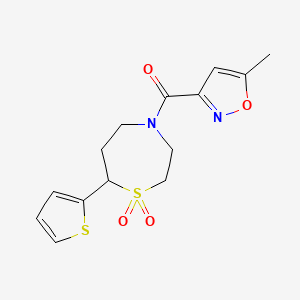

The compound "(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone" features a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) with a sulfone group (1,1-dioxido), a thiophen-2-yl substituent at the 7-position, and a methanone group linked to a 5-methylisoxazole.

Properties

IUPAC Name |

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(5-methyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c1-10-9-11(15-20-10)14(17)16-5-4-13(12-3-2-7-21-12)22(18,19)8-6-16/h2-3,7,9,13H,4-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXOXHDROODIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that belongs to the class of thiazepanes, characterized by its unique structural features, including a thiazepane ring and various functional groups that enhance its biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 325.4 g/mol. The structure incorporates:

- Thiazepane ring : A seven-membered heterocycle containing sulfur and nitrogen.

- Dioxido group : Enhances reactivity and potential biological interactions.

- Thiophene moiety : Contributes to electronic properties and solubility.

- 5-Methylisoxazole : Known for its diverse biological activities.

Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer activity. For instance, derivatives of thiazepanes have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Antimicrobial Effects

The presence of thiophene and thiazepane functionalities suggests potential antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, indicating that this compound may also possess similar activities .

Anti-inflammatory Activity

Studies have indicated that thiazepane derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways. This suggests that the target compound may interact with specific receptors or enzymes involved in inflammation.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of the thiazepane ring : Utilizing precursors that contain sulfur and nitrogen.

- Introduction of thiophene and isoxazole groups : Achieved through cyclization and substitution reactions.

- Oxidation steps : To introduce the dioxido functionality.

The reaction conditions must be optimized to ensure high yields and purity of the final product.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the antiproliferative effects of a structurally related thiazepane derivative against breast cancer cell lines. The results showed a significant reduction in cell viability at low micromolar concentrations, indicating strong anticancer potential .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of thiophene-containing compounds similar to the target molecule. The results revealed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that the compound could serve as a lead for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Functional Groups

The 1,4-thiazepane sulfone core distinguishes this compound from smaller heterocycles like thiazolidinones (five-membered rings) or benzodioxine derivatives (six-membered fused rings). For example:

- Thiazolidinones (e.g., 4-thiazolidinones in ): These five-membered rings exhibit antimicrobial and anti-inflammatory activities but lack the conformational flexibility of seven-membered thiazepanes.

- Benzodioxine-based thiadiazoles (): Fused-ring systems offer planar rigidity, contrasting with the non-planar thiazepane, which may enhance binding to flexible enzyme pockets.

Substituent Effects

- Isoxazole vs. Pyrazole Methanones: The 5-methylisoxazole group in the target compound differs from pyrazole-based methanones (e.g., ).

- Thiophen-2-yl vs.

Data Tables

Table 1: Structural and Functional Comparison

Research Implications and Limitations

However, the lack of direct experimental data (e.g., binding affinities, ADMET profiles) limits conclusive comparisons. Further studies should prioritize synthesis optimization (e.g., adapting methods from and ) and in vitro screening to validate hypothetical activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.